4-Ethylbiphenyl

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60063. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

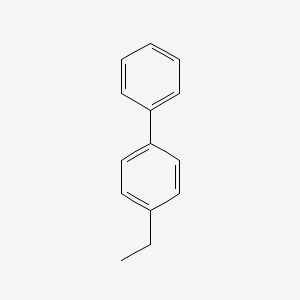

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQOBNUBCLPPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073355 | |

| Record name | 1,1'-Biphenyl, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5707-44-8 | |

| Record name | 1,1'-Biphenyl, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-4-PHENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7NF2489BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Ethylbiphenyl chemical structure and properties

An In-Depth Technical Guide to 4-Ethylbiphenyl: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is an aromatic hydrocarbon characterized by a biphenyl core functionalized with an ethyl group. This structural motif makes it a valuable intermediate in organic synthesis, particularly in the development of materials with specific electronic and optical properties, such as liquid crystals. Its physicochemical characteristics are dictated by the interplay between the rigid, planar biphenyl system and the flexible, nonpolar ethyl substituent. This guide provides a comprehensive overview of this compound, detailing its chemical structure, properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

A precise understanding of a compound begins with its fundamental identifiers and a clear visualization of its atomic arrangement.

Key Identifiers:

The structure consists of two phenyl rings linked by a single bond, with an ethyl group attached at the para-position (position 4) of one of the rings. This substitution pattern is crucial as it influences the molecule's overall shape and electronic properties.

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Synthesis Protocol (Suzuki-Miyaura Coupling)

The following protocol is a representative, generalized procedure. Researchers must optimize conditions based on specific substrates and available equipment.

-

Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with an inert gas (Nitrogen or Argon) to exclude oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: To the flask, add 4-ethylphenylboronic acid (1.0 eq), an aryl halide such as bromobenzene (1.0-1.2 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).

-

Solvent and Base: A suitable solvent system (e.g., a mixture of toluene and water, or ethanol/water) is added, followed by an aqueous solution of a base, typically 2M sodium carbonate (2-3 eq). [5]The base is crucial for the transmetalation step of the catalytic cycle.

-

Reaction Execution: The heterogeneous mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed (typically 1-12 hours).

-

Work-up and Extraction: After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel. The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual aqueous base, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The crude product, obtained after solvent evaporation under reduced pressure, is purified. Recrystallization from a suitable solvent (e.g., ethanol or hexanes) or column chromatography on silica gel are common methods to yield pure this compound.

Spectral Analysis and Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the two different phenyl rings, as well as the aliphatic protons of the ethyl group. The aromatic region (typically δ 7.2-7.7 ppm) will display a complex pattern of multiplets. The ethyl group will present as a quartet for the methylene (-CH₂-) protons (around δ 2.7 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.2 ppm), with coupling between them.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each unique carbon atom. This includes multiple peaks in the aromatic region (δ 120-150 ppm) and two peaks in the aliphatic region for the ethyl group's methylene and methyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about functional groups. Key absorptions for this compound include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and the ethyl group (~2850-2975 cm⁻¹), and characteristic C=C stretching bands for the aromatic rings (~1400-1600 cm⁻¹). [2][6]* Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 182.26. [1]Fragmentation patterns, such as the loss of a methyl group ([M-15]⁺), can further support the structural assignment. [7] Authoritative spectral data for this compound is available for cross-referencing in public databases such as the NIST Chemistry WebBook and PubChem. [1][2][8]

Applications in Research and Development

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry and materials science. This compound serves as a key building block in several advanced applications.

-

Liquid Crystals: Biphenyl derivatives are fundamental components of many liquid crystal mixtures used in displays (LCDs). [9]The rigid biphenyl core provides the necessary anisotropy, while terminal groups like the ethyl moiety influence the material's mesophase behavior and transition temperatures. [10]For example, related structures like 4-Cyano-4'-ethylbiphenyl are known liquid crystals. * Organic Synthesis: It serves as a precursor for more complex molecules. The biphenyl unit can be further functionalized to create ligands for catalysis, organic light-emitting diode (OLED) materials, or pharmaceutical intermediates. For instance, derivatives like 4'-Ethyl-4-biphenylcarboxylic acid are synthesized from related precursors and used in further chemical elaborations. [11][12][13]* Drug Discovery: While this compound itself is not a therapeutic agent, the ethylbiphenyl motif is found in various biologically active compounds. It can act as a hydrophobic scaffold to which pharmacophores are attached. Its derivatives are investigated for a range of therapeutic targets.

Safety, Handling, and Toxicology

Proper handling of this compound is essential in a laboratory setting. According to available safety data, the compound presents several hazards.

-

GHS Classification: It is classified as hazardous to the aquatic environment, both acute and long-term (H400, H410). [2]Some suppliers also indicate it may cause skin and eye irritation and may be harmful if swallowed, inhaled, or in contact with skin. [14][15]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust. [15][16]* Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. [3][16]* Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Due to its ecotoxicity, it should not be released into drains or the environment. [16]

Conclusion

This compound is a structurally simple yet synthetically significant aromatic compound. Its value is rooted in the versatile biphenyl core, which is central to the design of liquid crystals and other functional materials. A thorough understanding of its properties, synthesis via robust methods like the Suzuki-Miyaura coupling, and correct spectral characterization is fundamental for its effective use in research and development. Adherence to strict safety protocols is mandatory, given its potential environmental and health hazards. This guide serves as a foundational resource for scientists leveraging this important chemical intermediate in their work.

References

- This compound. NIST Chemistry WebBook. [Link]

- This compound. National Institute of Standards and Technology. [Link]

- This compound | C14H14 | CID 79786.

- Chemical Properties of this compound (CAS 5707-44-8). Cheméo. [Link]

- 4'-Ethyl-4-biphenylcarboxylic acid. NIST Chemistry WebBook. [Link]

- This compound (C14H14). PubChemLite. [Link]

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]

- Ethyl (1,1'-biphenyl)-4-carboxylate | C15H14O2 | CID 238201.

- 4'-Ethyl-4-biphenylcarboxylic acid. NIST Chemistry WebBook. [Link]

- Probing the Role of the Diboron(4)

- Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. [Link]

- 4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]

- 4-Ethyl-2-fluoro-1,1'-biphenyl | C14H13F | CID 1490326.

- 4-(4-Ethylphenyl)benzoic acid | C15H14O2 | CID 521801.

- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential.

- This compound. NIST Chemistry WebBook. [Link]

- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor

- 4-Methylbiphenyl | C13H12 | CID 12566.

- 4-Ethylphenol | C8H10O | CID 31242.

- Spectral Information.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C14H14 | CID 79786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Biotuva Life Sciences [biotuva.com]

- 4. This compound [webbook.nist.gov]

- 5. www1.udel.edu [www1.udel.edu]

- 6. This compound(5707-44-8) IR Spectrum [m.chemicalbook.com]

- 7. escholarship.org [escholarship.org]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. 4'-Ethyl-4-biphenylcarboxylic acid [webbook.nist.gov]

- 12. 4'-Ethyl-4-biphenylcarboxylic acid [webbook.nist.gov]

- 13. 4-(4-Ethylphenyl)benzoic acid | C15H14O2 | CID 521801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Ethylbiphenyl (CAS 5707-44-8)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 4-Ethylbiphenyl (CAS 5707-44-8), a significant biphenyl derivative. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer an in-depth exploration of its synthesis, spectroscopic properties, potential applications, and chemical reactivity. The guide is structured to provide not only procedural details but also the scientific rationale behind these methodologies, ensuring a thorough understanding for researchers and professionals in drug development and materials science. We will delve into the core principles of its synthesis via modern cross-coupling reactions, provide a detailed interpretation of its analytical data, explore its role in advanced materials and as a pharmaceutical intermediate, and discuss its characteristic chemical behavior.

Introduction: The Significance of the Biphenyl Scaffold

Biphenyl and its derivatives are privileged structural motifs in both medicinal chemistry and materials science. The biphenyl scaffold is found in a wide array of biologically active compounds and is a cornerstone in the development of liquid crystals. This compound, a simple yet important analogue, serves as a valuable building block and a subject of study for understanding the structure-property relationships in these larger classes of molecules. Its ethyl substituent provides a subtle yet impactful modification to the electronic and physical properties of the parent biphenyl system, influencing its reactivity, mesomorphic behavior, and biological interactions. This guide will provide the foundational knowledge necessary to effectively utilize and characterize this compound in a research and development setting.

Physicochemical and Safety Profile

This compound is a colorless to pale yellow liquid or low melting solid with a characteristic aromatic odor. It is hydrophobic with low solubility in water but is soluble in common organic solvents like ethanol and ether[1].

| Property | Value | Source |

| CAS Number | 5707-44-8 | [2] |

| Molecular Formula | C₁₄H₁₄ | [2] |

| Molecular Weight | 182.26 g/mol | [2] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 140 °C (at reduced pressure) | [3] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Safety and Handling: this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard[3]. However, as with all laboratory chemicals, it should be handled with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses. It may cause skin and respiratory irritation[1]. It is also noted to be very toxic to aquatic life with long-lasting effects[2].

Synthesis of this compound: A Focus on Cross-Coupling Strategies

The construction of the C-C bond between the two phenyl rings is the cornerstone of biphenyl synthesis. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu couplings, are the most efficient and versatile methods for this transformation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex[4]. For the synthesis of this compound, this can be achieved by coupling a 4-ethylphenylboronic acid with a halobenzene or, conversely, phenylboronic acid with a 4-ethylhalobenzene. The latter is a common approach.

Conceptual Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Detailed Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol adapted from established procedures for Suzuki-Miyaura couplings.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoethylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and ethanol, followed by an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0 eq).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.

Kumada-Corriu Coupling

The Kumada-Corriu coupling provides an alternative route, utilizing a Grignard reagent and an organohalide, typically catalyzed by a nickel or palladium complex[5]. This method is advantageous due to the ready availability and lower cost of Grignard reagents.

Conceptual Workflow: Kumada-Corriu Coupling

Caption: Kumada-Corriu coupling for this compound synthesis.

Detailed Protocol: Kumada-Corriu Coupling

The following is a representative protocol for a Kumada-Corriu coupling.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent by reacting 4-bromoethylbenzene with magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Coupling Reaction: In a separate flask, dissolve the aryl halide (e.g., bromobenzene, 1.0 eq) and a nickel or palladium catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II), Ni(dppp)Cl₂, 1-5 mol%) in anhydrous THF.

-

Addition and Reaction: Slowly add the prepared Grignard reagent to the solution of the aryl halide and catalyst at room temperature or with gentle cooling. Stir the reaction mixture until completion, as monitored by TLC or GC.

-

Workup and Purification: Quench the reaction by the slow addition of dilute hydrochloric acid. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

-

Aromatic Region (δ 7.2-7.6 ppm): The spectrum shows a complex multiplet pattern corresponding to the nine aromatic protons. The protons on the unsubstituted phenyl ring typically appear as a multiplet, while the protons on the ethyl-substituted ring appear as two distinct doublets, characteristic of a para-substituted system.

-

Aliphatic Region (δ 1.2-2.7 ppm): The ethyl group gives rise to a quartet at approximately δ 2.68 ppm (CH₂) and a triplet at approximately δ 1.26 ppm (CH₃), with a coupling constant (J) of about 7.6 Hz.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the structure.

-

Aromatic Region (δ 127-143 ppm): The spectrum displays eight signals for the aromatic carbons, with the quaternary carbons appearing at lower field.

-

Aliphatic Region (δ 15-29 ppm): Two signals are observed for the ethyl group, with the CH₂ carbon at approximately δ 28.5 ppm and the CH₃ carbon at approximately δ 15.6 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

-

Aromatic C-H Stretch: A sharp absorption is typically observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong absorptions are present in the 2850-2970 cm⁻¹ region, corresponding to the stretching vibrations of the ethyl group.

-

Aromatic C=C Stretch: Several absorptions of varying intensity appear in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations for the para-substituted ring give a strong absorption in the 800-840 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): A strong peak is observed at m/z = 182, corresponding to the molecular weight of the compound.

-

Major Fragment: The base peak is typically observed at m/z = 167, resulting from the loss of a methyl radical (•CH₃) via benzylic cleavage, forming a stable tropylium-like cation.

Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound in EI-MS.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several areas of research and commercial application.

Liquid Crystals

Biphenyl derivatives are a cornerstone of liquid crystal technology. While this compound itself is not a liquid crystal, it can be used as a component or a precursor in the synthesis of liquid crystalline materials. The introduction of an ethyl group can influence the mesophase behavior, clearing point, and viscosity of liquid crystal mixtures. For instance, alkyl- and alkoxy-cyanobiphenyls are well-known classes of nematic liquid crystals used in displays[6]. The synthesis of such compounds often involves intermediates with the biphenyl core structure.

Pharmaceutical and Agrochemical Synthesis

The biphenyl moiety is present in numerous active pharmaceutical ingredients (APIs) and agrochemicals. This compound can serve as a key intermediate in the synthesis of more complex molecules. For example, derivatives of biphenylacetic acid are known for their anti-inflammatory properties[1]. The synthesis of these compounds could potentially start from or involve intermediates derived from this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aromatic rings and the ethyl substituent.

Electrophilic Aromatic Substitution

The biphenyl system is more reactive towards electrophilic aromatic substitution than benzene. The ethyl group is an activating, ortho-, para-directing group. Therefore, electrophilic attack will preferentially occur on the ethyl-substituted ring at the positions ortho to the ethyl group. The unsubstituted ring is also activated and will undergo substitution, primarily at the para position.

Nitration: Nitration of this compound with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of nitro-substituted products, with substitution occurring at the positions activated by the ethyl and phenyl groups.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst will also result in substitution on the aromatic rings, with regioselectivity governed by the directing effects of the existing substituents.

Reactions of the Ethyl Group

The ethyl group can undergo free-radical substitution at the benzylic position under appropriate conditions (e.g., with N-bromosuccinimide in the presence of a radical initiator). Oxidation of the ethyl group can also be achieved using strong oxidizing agents to yield 4-acetylbiphenyl or 4-biphenylcarboxylic acid.

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for its use in research and development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing the purity of the volatile this compound and for identifying any volatile impurities.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program, for example, starting at a low temperature and ramping up, will effectively separate impurities with different boiling points.

-

Detection: Mass spectrometry allows for the identification of impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a versatile method for determining the purity of this compound.

Typical HPLC Parameters:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is a typical mobile phase.

-

Detection: UV detection at a wavelength where the biphenyl system has strong absorbance (e.g., around 254 nm) is appropriate.

Method validation according to ICH guidelines should be performed for quantitative analysis, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This compound (CAS 5707-44-8) is a compound of significant interest due to its foundational role in the synthesis of advanced materials and biologically active molecules. This guide has provided a comprehensive overview of its synthesis, detailed spectroscopic characterization, potential applications, and chemical reactivity. By understanding these key technical aspects, researchers and professionals can effectively utilize this compound in their synthetic and developmental endeavors. The provided protocols and analytical methodologies serve as a practical starting point for laboratory work, while the discussion of its properties and reactivity offers a deeper scientific context.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Wang Lab, University of California, Berkeley. (n.d.). Example Experimental Sections.

- Salunkhe, R. S., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

- ResearchGate. (n.d.). Proposed EI‐MS fragmentation pathways of 4.

- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

- Organic Chemistry Portal. (n.d.). Kumada Coupling.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Salunkhe, R. S., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium.

- PubMed. (n.d.). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.

- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.

- Advances in Bioresearch. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review.

- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.

- NIH. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- SHIMADZU CORPORATION. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Universität Halle. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.

- The Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions - Supplementary Information.

- ResearchGate. (n.d.). Chemical structure of nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB).

- PubMed. (n.d.). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry.

- The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water.

- World Journal of Pharmaceutical Research. (n.d.). A REVIEW: ANALYTICAL METHODS FOR IMPURITY PROFILING.

- YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- YouTube. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group.

- YouTube. (2015, May 19). Functional Groups from Infrared Spectra.

- Organic Chemistry Tutor. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- PubMed. (2023, November 20). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents.

- International Journal of Research in Pharmacy and Chemistry. (n.d.). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb.

- IJNRD. (2023, January). A REVIEW: STRATEGY FOR METHOD DEVELOPMENT AND VALIDATION OF HPLC.

- The Pharmaceutical and Chemical Journal. (n.d.). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis.

- Google Patents. (n.d.). WO2016118450A1 - Nitration of aromatic compounds.

- Google Patents. (n.d.). CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl.

- Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.

- ScholarWorks at University of Montana. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.

- ResearchGate. (2025, August 6). A Safe Simple Halogenation Experiment.

- Journal of The Chemical Society of Pakistan. (2013, April 11). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals.

- Google Patents. (n.d.). US4147651A - Biphenyl based liquid crystal compositions.

- PubMed. (2011, March 17). An atomistic simulation for 4-cyano-4'-pentylbiphenyl and its homologue with a reoptimized force field.

- Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl.

- ResearchGate. (n.d.). Synthesis of 4-methylbiphenyl (4-MBP) from phenylboronic acid and....

- ResearchGate. (2025, August 6). (PDF) Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions~!2008-03-27~!2008-05-15~!2008-06-10~!.

- ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.

- Scribd. (n.d.). Docx | PDF | Chemistry | Chemical Substances.

- The Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls.

- CONICET. (2005, September 12). Spectral Assignments and Reference Data.

- eScholarship, University of California. (n.d.). UC Merced - eScholarship.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethylbiphenyl

This guide provides a comprehensive analysis of the spectroscopic data of 4-ethylbiphenyl, a molecule of interest in various fields of chemical research and development. Understanding the spectral signature of this compound is fundamental for its identification, purity assessment, and elucidation of its role in complex chemical processes. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical techniques used to characterize such molecules.

Introduction to this compound and its Spectroscopic Importance

This compound, with the chemical formula C₁₄H₁₄ and a molecular weight of 182.26 g/mol , is an aromatic hydrocarbon belonging to the biphenyl class of compounds.[1][2] Its structure, consisting of a biphenyl core with an ethyl substituent, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming its identity and purity, which are critical parameters in synthetic chemistry, materials science, and pharmaceutical development. This guide will delve into the theoretical basis and practical application of these techniques for the characterization of this compound.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecular structure is paramount before delving into its spectral data. The connectivity of the atoms and the overall symmetry of the molecule dictate the expected spectral features.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, providing information about the functional groups present.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Strong | Aliphatic C-H Stretch |

| ~1600, 1480 | Medium-Strong | Aromatic C=C Bending |

| ~840 | Strong | p-Disubstituted Benzene Ring Bend |

| Note: Specific peak values can vary slightly based on the sampling method. |

The observed absorption bands are consistent with the known vibrational frequencies of the functional groups in this compound. The aromatic C-H stretching vibrations appear at higher wavenumbers (>3000 cm⁻¹) compared to the aliphatic C-H stretches of the ethyl group (<3000 cm⁻¹). The strong band around 840 cm⁻¹ is particularly diagnostic for a 1,4-disubstituted (para) benzene ring. This data is supported by spectral databases such as ChemicalBook. [3]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of solid this compound with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (Thin Film): If the sample is a low-melting solid or an oil, it can be melted and pressed between two KBr or NaCl plates to form a thin film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 167 | Highest | [M-CH₃]⁺ |

| 165 | High | [M-CH₂-H]⁺ |

| Source: PubChem | ||

| [4] |

The mass spectrum is typically obtained using electron ionization (EI), which is an energetic ionization method that causes fragmentation. The molecular ion peak ([M]⁺) at m/z 182 confirms the molecular weight of this compound. [2]The base peak (the most intense peak) at m/z 167 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable benzylic-type carbocation. The peak at m/z 165 is likely due to the loss of an ethyl radical followed by the loss of two hydrogen atoms, or the loss of a hydrogen molecule from the [M-CH₃]⁺ fragment.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and self-consistent picture of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the unambiguous identification and characterization of this and other related compounds. The protocols and interpretations provided in this guide are intended to serve as a valuable resource for researchers in the chemical sciences.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Cheméo. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). 4'-Ethyl-4-biphenylcarboxylic acid. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). Ethyl (1,1'-biphenyl)-4-carboxylate. PubChem.

- eScholarship, University of California. (n.d.). Probing the Role of the Diboron (4) Mediator in Pd-catalyzed Ketone Deoxygenations.

- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Ethylbiphenyl: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Ethylbiphenyl Moiety

This compound is a crucial molecular scaffold in the development of various functional materials and pharmaceutical agents. Its rigid biphenyl core, combined with the flexible ethyl substituent, imparts unique physicochemical properties that are leveraged in liquid crystal technologies, organic electronics, and as a key intermediate in the synthesis of biologically active compounds. A thorough understanding of its synthetic pathways is paramount for researchers aiming to efficiently construct molecules incorporating this valuable fragment. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the underlying mechanisms, experimental considerations, and comparative analysis of each approach.

Strategic Approaches to the Synthesis of this compound

The construction of this compound can be broadly categorized into two primary strategies:

-

Carbon-Carbon Bond Forming Reactions: These methods, predominantly transition metal-catalyzed cross-coupling reactions, directly form the biphenyl linkage.

-

Functional Group Interconversion: This approach involves the initial synthesis of a substituted biphenyl, followed by manipulation of a functional group to yield the desired ethyl substituent.

This guide will explore the most prominent examples of each strategy, providing both theoretical and practical insights.

Part 1: Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of palladium- and nickel-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds.[1] These methods offer a direct and often high-yielding route to the biphenyl core of this compound.

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is arguably the most widely employed method for biaryl synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[2][3] The general reaction involves the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[2]

For the synthesis of this compound, this can be achieved by coupling an ethyl-substituted arylboronic acid with a phenyl halide or vice versa. A common approach involves the reaction of 4-bromobiphenyl with ethylboronic acid.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromobiphenyl) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group (the ethyl group in this case) to the palladium center, displacing the halide. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this transfer.[4][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos), are often employed to promote the oxidative addition of less reactive aryl chlorides and to stabilize the catalytic species.[6][7] For many standard couplings with aryl bromides, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice.

-

Base: The base is essential for the transmetalation step.[4][5] Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.[8]

-

Solvent: A variety of solvents can be used, often in aqueous mixtures, such as toluene/water, dioxane/water, or THF/water. The presence of water can aid in dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocol: Suzuki-Miyaura Coupling for this compound

To a solution of 4-bromobiphenyl (1.0 mmol) and ethylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary: Suzuki-Miyaura Coupling

| Parameter | Value | Reference |

| Starting Materials | 4-Bromobiphenyl, Ethylboronic Acid | [9] |

| Catalyst | Pd(PPh₃)₄ | [9] |

| Base | K₂CO₃ | General Protocol |

| Solvent | Toluene/Water | General Protocol |

| Temperature | 90 °C | General Protocol |

| Typical Yield | 85-95% | Estimated |

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Kumada-Tamao-Corriu Coupling: Utilizing Grignard Reagents

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed.[10] It employs a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes.[10][11] This method is advantageous due to the ready availability and low cost of Grignard reagents.[11]

For the synthesis of this compound, this reaction would involve the coupling of 4-bromobiphenyl with ethylmagnesium bromide.

Mechanism: The mechanism of the Kumada coupling is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[10]

Causality Behind Experimental Choices:

-

Catalyst: Both nickel and palladium catalysts are effective. Nickel catalysts, such as Ni(dppp)Cl₂, are often preferred for their lower cost and high reactivity, especially with less reactive aryl chlorides.[11]

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential to maintain the stability of the Grignard reagent.

-

Limitations: The high reactivity of Grignard reagents makes the Kumada coupling less tolerant of functional groups such as esters, ketones, and nitriles compared to the Suzuki coupling.[10]

Experimental Protocol: Kumada Coupling for this compound

To a solution of 4-bromobiphenyl (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere is added [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (0.05 mmol). The mixture is cooled to 0 °C, and a solution of ethylmagnesium bromide in THF (1.0 M, 1.2 mL, 1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Data Summary: Kumada Coupling

| Parameter | Value | Reference |

| Starting Materials | 4-Bromobiphenyl, Ethylmagnesium Bromide | General Protocol |

| Catalyst | Ni(dppp)Cl₂ | [11] |

| Solvent | Anhydrous THF | [10] |

| Temperature | 0 °C to room temperature | General Protocol |

| Typical Yield | 70-90% | Estimated |

Diagram: Kumada Coupling Workflow

Caption: General workflow for the Kumada coupling synthesis of this compound.

Negishi Coupling: Employing Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes but less reactive than Grignard reagents, offering a good balance of reactivity and functional group tolerance.[12][13] This reaction is catalyzed by nickel or palladium complexes.[12]

The synthesis of this compound via Negishi coupling would typically involve the reaction of 4-bromobiphenyl with an ethylzinc halide.

Mechanism: The catalytic cycle is similar to the Suzuki and Kumada couplings, proceeding through oxidative addition, transmetalation, and reductive elimination.[12]

Causality Behind Experimental Choices:

-

Organozinc Reagent Preparation: Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and zinc metal.[14][15]

-

Catalyst System: Palladium catalysts with electron-rich phosphine ligands are commonly used to achieve high yields and good functional group compatibility.[16]

-

Advantages: The Negishi coupling is particularly useful for its high functional group tolerance, including the presence of esters, which can be problematic in Kumada couplings.[15]

Experimental Protocol: Negishi Coupling for this compound

To a solution of 4-bromobiphenyl (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). A solution of ethylzinc chloride in THF (0.5 M, 2.4 mL, 1.2 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at 50 °C for 12 hours. After cooling, the reaction is quenched with saturated ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Data Summary: Negishi Coupling

| Parameter | Value | Reference |

| Starting Materials | 4-Bromobiphenyl, Ethylzinc Chloride | General Protocol |

| Catalyst | Pd(PPh₃)₄ | [12] |

| Solvent | Anhydrous THF | [15] |

| Temperature | 50 °C | General Protocol |

| Typical Yield | 80-95% | Estimated |

Diagram: Comparison of Cross-Coupling Organometallics

Caption: Reactivity vs. functional group tolerance of common cross-coupling reagents.

Part 2: Functional Group Interconversion Strategy

An alternative and widely used approach to this compound involves a two-step process: Friedel-Crafts acylation of biphenyl to introduce an acetyl group, followed by reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Biphenyl

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[17][18]

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion ([CH₃CO]⁺).

-

Electrophilic Attack: The π-electrons of the biphenyl ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Causality Behind Experimental Choices:

-

Reactants: Biphenyl is reacted with acetyl chloride or acetic anhydride.

-

Catalyst: A stoichiometric amount of AlCl₃ is typically required because it complexes with the product ketone, deactivating it.

-

Solvent: A non-reactive solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is used.

-

Regioselectivity: The acylation of biphenyl predominantly occurs at the para-position (4-position) due to steric hindrance at the ortho-positions.

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

To a stirred suspension of anhydrous aluminum chloride (1.1 mmol) in dry dichloromethane (10 mL) at 0 °C is added acetyl chloride (1.1 mmol) dropwise. The mixture is stirred for 15 minutes, after which a solution of biphenyl (1.0 mmol) in dry dichloromethane (5 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 4-acetylbiphenyl, which can be purified by recrystallization.

Data Summary: Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Starting Materials | Biphenyl, Acetyl Chloride | [19] |

| Catalyst | AlCl₃ | [19] |

| Solvent | Dichloromethane | [19] |

| Temperature | 0 °C to room temperature | [19] |

| Typical Yield | 80-90% | Estimated |

Step 2: Reduction of 4-Acetylbiphenyl to this compound

The carbonyl group of 4-acetylbiphenyl can be reduced to a methylene group (CH₂) using several methods, most notably the Clemmensen and Wolff-Kishner reductions.[17]

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes.[20][21] This method is particularly effective for aryl ketones that are stable in strongly acidic conditions.[20]

Mechanism: The precise mechanism of the Clemmensen reduction is not fully understood but is believed to involve electron transfer from the surface of the zinc to the protonated carbonyl group, leading to the formation of zinc-bound intermediates that are subsequently reduced.[22]

Experimental Protocol: Clemmensen Reduction of 4-Acetylbiphenyl

A mixture of 4-acetylbiphenyl (1.0 mmol), amalgamated zinc (prepared from 2.0 g of zinc and 0.2 g of mercuric chloride), concentrated hydrochloric acid (5 mL), and toluene (5 mL) is heated at reflux for 24 hours. Additional portions of hydrochloric acid may be added during the reaction. After cooling, the mixture is diluted with water and extracted with toluene. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography.

Data Summary: Clemmensen Reduction

| Parameter | Value | Reference |

| Starting Material | 4-Acetylbiphenyl | [20] |

| Reagents | Zn(Hg), conc. HCl | [20] |

| Solvent | Toluene | General Protocol |

| Temperature | Reflux | General Protocol |

| Typical Yield | 60-80% | Estimated |

The Wolff-Kishner reduction is a complementary method to the Clemmensen reduction, carried out under strongly basic conditions.[23] It is suitable for substrates that are sensitive to strong acids. The reaction involves the formation of a hydrazone, which is then heated with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[23]

Mechanism: The reaction proceeds through the formation of a hydrazone from the ketone and hydrazine. The strong base then deprotonates the hydrazone, and a subsequent series of proton transfers and the elimination of nitrogen gas leads to the formation of a carbanion, which is then protonated by the solvent to give the alkane. The evolution of nitrogen gas is the driving force for this reaction.

Experimental Protocol: Wolff-Kishner Reduction of 4-Acetylbiphenyl

A mixture of 4-acetylbiphenyl (1.0 mmol), hydrazine hydrate (2.0 mmol), and potassium hydroxide (3.0 mmol) in diethylene glycol (10 mL) is heated to 180-200 °C for 4 hours, during which water and excess hydrazine are distilled off. The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude this compound is purified by column chromatography.

Data Summary: Wolff-Kishner Reduction

| Parameter | Value | Reference |

| Starting Material | 4-Acetylbiphenyl | [23] |

| Reagents | Hydrazine Hydrate, KOH | [23] |

| Solvent | Diethylene Glycol | [23] |

| Temperature | 180-200 °C | [23] |

| Typical Yield | 70-90% | Estimated |

Diagram: Friedel-Crafts Acylation and Subsequent Reductions

Caption: Two-step synthesis of this compound via Friedel-Crafts acylation and reduction.

Part 3: Alternative Synthetic Routes

Reduction of 4-Vinylbiphenyl

This compound can also be prepared by the reduction of 4-vinylbiphenyl. This method is particularly useful if 4-vinylbiphenyl is readily available. The vinyl group can be selectively reduced to an ethyl group through catalytic hydrogenation.

Mechanism: The catalytic hydrogenation involves the addition of hydrogen across the double bond of the vinyl group, mediated by a heterogeneous catalyst, typically palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation of 4-Vinylbiphenyl

A solution of 4-vinylbiphenyl (1.0 mmol) in ethanol (10 mL) is placed in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.05 g) is added to the solution. The vessel is flushed with hydrogen gas and then maintained under a hydrogen atmosphere (e.g., balloon pressure) with vigorous stirring at room temperature for 12 hours. The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield this compound, which is often of high purity.

Data Summary: Reduction of 4-Vinylbiphenyl

| Parameter | Value | Reference |

| Starting Material | 4-Vinylbiphenyl | [24] |

| Reagent | H₂ | [24] |

| Catalyst | 10% Pd/C | [24] |

| Solvent | Ethanol | [24] |

| Temperature | Room Temperature | [24] |

| Typical Yield | >95% | [24] |

Conclusion and Pathway Comparison

The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and limitations.

-

Suzuki-Miyaura Coupling: This is often the method of choice due to its high yields, excellent functional group tolerance, and the use of stable and environmentally benign organoboron reagents.

-

Kumada Coupling: This method is cost-effective due to the use of Grignard reagents, but its application is limited by the low functional group tolerance of these reagents.

-

Negishi Coupling: This approach offers a good compromise between the high reactivity of Kumada reagents and the high functional group tolerance of Suzuki reagents.

-

Friedel-Crafts Acylation followed by Reduction: This two-step sequence is a classic and reliable method, particularly for large-scale synthesis where the starting materials (biphenyl and acetyl chloride) are inexpensive. The choice between the Clemmensen (acidic) and Wolff-Kishner (basic) reduction depends on the stability of other functional groups in the molecule.

-

Reduction of 4-Vinylbiphenyl: This is an excellent and high-yielding method if the starting vinyl compound is readily accessible.

The optimal synthetic strategy will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule. For complex molecules in drug discovery and development, the mild conditions and high functional group tolerance of the Suzuki-Miyaura coupling often make it the most strategic choice. For large-scale industrial production, the cost-effectiveness of the Friedel-Crafts acylation/reduction pathway may be more favorable.

References

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). BenchChem.

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

- Developing Ligands for Palladium(II)

- Comparative study of different bases in Suzuki-Miyaura coupling reactions. (2025). BenchChem.

- Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investig

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).

- Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.

- A new P3N ligand for Pd-catalyzed cross-couplings in water. (2025). Chemical Science (RSC Publishing).

- Negishi Coupling. Organic Chemistry Portal.

- Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. JEOL USA Inc.

- Clemmensen Reduction: Mechanism & Examples. NROChemistry.

- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC - NIH.

- Kumada coupling. Wikipedia.

- Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C C

- Clemmensen reduction. Wikipedia.

- Clemmensen reduction. Annamalai University.

- The Clemmensen Reduction.

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.

- Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses Procedure.

- Friedel-Crafts Acyl

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Suzuki Coupling. Organic Chemistry Portal.

- Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine.

- Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pr

- The Suzuki Reaction. Andrew G Myers Research Group.

- Application Notes and Protocols for the Negishi Coupling of Ethyl 4-Iodobenzo

- The Friedel-Crafts Acylation.

- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.

- Kumada Coupling. Organic Chemistry Portal.

- Experiment 1: Friedel-Crafts Acyl

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018). Master Organic Chemistry.

- Friedel–Crafts acylation of biphenyl with anhydrides.

- Friedel-Crafts acyl

- Reductions mediated by diboron with palladium and towards conformationally dynamic emissive materials based on the stimuli responsive DBCOD scaffold. UC Merced - eScholarship.

- 4-Vinylbiphenyl. Fisher Scientific.

- This compound. PubChem - NIH.

- Iron catalysed Negishi cross-coupling using simple ethyl-monophosphines. SciSpace.

- Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with cyclohexylmagnesium bromide: Synthesis, DFT studies and nonlinear optical analysis.

- Ei-ichi Negishi - Nobel Lecture. Nobel Prize.

- Application Notes: 4-Bromobiphenyl as a Key Intermedi

- 4-Vinylbiphenyl. Sigma-Aldrich.

- 4-Vinylbiphenyl. Tokyo Chemical Industry (India) Pvt. Ltd.

Sources

- 1. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Kumada coupling - Wikipedia [en.wikipedia.org]

- 11. Kumada Coupling [organic-chemistry.org]

- 12. Negishi Coupling [organic-chemistry.org]

- 13. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 17. Friedel-Crafts Acylation [organic-chemistry.org]

- 18. chem.winthrop.edu [chem.winthrop.edu]

- 19. websites.umich.edu [websites.umich.edu]

- 20. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 21. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 22. Clemmensen Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Physical and chemical properties of p-Ethylbiphenyl.

An In-depth Technical Guide to the Physical and Chemical Properties of p-Ethylbiphenyl

Introduction

p-Ethylbiphenyl (4-Ethylbiphenyl) is an aromatic hydrocarbon notable for its biphenyl backbone, a structural motif of significant interest in materials science, organic synthesis, and medicinal chemistry. As a derivative of biphenyl, its properties are foundational for the development of more complex molecules, including liquid crystals, specialized polymers, and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the essential physical and chemical properties of p-Ethylbiphenyl, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, chemical reactivity, and safe handling protocols, grounding all claims in authoritative data.

Molecular Structure and Identification

The fundamental characteristics of a chemical compound are dictated by its structure. p-Ethylbiphenyl consists of two phenyl rings linked by a single bond, with an ethyl group substituent at the para (4) position of one ring.

-

Chemical Structure:

-

IUPAC Name: 1-ethyl-4-phenylbenzene[2]

-

Synonyms: this compound, 4-Ethyl-1,1'-biphenyl[2]

-

CAS Number: 5707-44-8[2]

-

Molecular Formula: C₁₄H₁₄[2]

-

Molecular Weight: 182.26 g/mol [2]

Physicochemical Properties

The physical state and behavior of p-Ethylbiphenyl under various conditions are critical for its application in synthesis and material formulation. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [3] |

| Melting Point | 34 - 36 °C (93.2 - 96.8 °F) | [3] |

| Boiling Point | ~255 °C (491 °F) | |

| Solubility | Insoluble in water; soluble in common organic solvents. | [1][3] |

| Odor | No data available/Pleasant | [1][3] |

| Vapor Density | Not applicable | [3] |

The biphenyl core imparts a planar, rigid character to the molecule, leading to its solid state at room temperature. The ethyl group adds a nonpolar, aliphatic character, ensuring its solubility in organic solvents like ethanol, acetone, and toluene, while remaining immiscible with water.[1][3]

Spectroscopic Data Analysis: A Structural Fingerprint

Spectroscopic analysis is indispensable for confirming the identity and purity of p-Ethylbiphenyl. The expected spectral features are a direct consequence of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

Ethyl Group: An upfield triplet (3H) around 1.35 ppm results from the methyl protons being split by the adjacent methylene protons. A quartet (2H) around 2.78 ppm arises from the methylene protons, which are split by the methyl protons.[4] This classic triplet-quartet pattern is a hallmark of an ethyl group.

-

Aromatic Protons: The protons on the two phenyl rings will appear as a complex series of multiplets in the downfield region, typically between 7.41 and 7.68 ppm.[4] The deshielding is due to the anisotropic effect of the aromatic ring currents. Protons on the substituted ring are chemically distinct from those on the unsubstituted ring, leading to multiple signals.

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group's methyl and methylene carbons, as well as multiple signals for the aromatic carbons, reflecting the molecule's symmetry and substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.

-

C-H Stretching: Expect sharp peaks just below 3000 cm⁻¹ corresponding to the sp³-hybridized C-H bonds of the ethyl group. Peaks just above 3000 cm⁻¹ correspond to the sp²-hybridized C-H bonds of the aromatic rings.[5]

-

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.[5]

-

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can help confirm the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The primary peak will correspond to the molecular weight of the molecule, approximately 182.26 m/z.[2]

-

Fragmentation: A prominent fragment would likely be observed at m/z 167, corresponding to the loss of a methyl group ([M-15]⁺), which is a common fragmentation pathway for ethyl-substituted aromatic compounds.

Chemical Properties and Reactivity

The chemical behavior of p-Ethylbiphenyl is governed by its two main components: the aromatic biphenyl system and the aliphatic ethyl side chain.

Aromatic Reactivity

The biphenyl ring system is relatively non-reactive but can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, typically under the influence of a Lewis acid catalyst.[1][6] The substitution pattern is directed by the existing ethyl group and the phenyl substituent, which are both ortho-, para-directing activators.

Synthesis Pathways

Understanding the synthesis of p-Ethylbiphenyl provides insight into its chemical properties. Common laboratory and industrial syntheses involve cross-coupling reactions, which are fundamental in modern organic chemistry.

-

Suzuki Coupling: A highly efficient method involves the palladium-catalyzed reaction between 4-ethylphenylboronic acid and a halobenzene (e.g., bromobenzene). This reaction is valued for its high yields and tolerance of various functional groups.

-

Friedel-Crafts Alkylation: Another approach is the alkylation of biphenyl with an ethylating agent like ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[7] However, this method can sometimes lead to polysubstitution and rearrangement products.

The choice of synthesis method depends on the desired scale, purity requirements, and available starting materials. The prevalence of cross-coupling methods underscores the importance of this class of reactions in constructing biaryl compounds.[7]

Safety and Handling

Proper handling of p-Ethylbiphenyl is essential to ensure laboratory safety and environmental protection. The following information is derived from globally recognized safety classifications.

-

GHS Hazard Classification:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

H410: Very toxic to aquatic life with long-lasting effects[2]

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be moisture-sensitive.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment, as the material is very toxic to aquatic life.

-

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

Validating the purity of p-Ethylbiphenyl is a critical step in any research or development workflow. Gas chromatography is a standard and reliable method for this purpose.

Objective: To determine the purity of a p-Ethylbiphenyl sample by separating it from potential volatile impurities.

Materials & Equipment:

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID)

-

Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

-

High-purity helium or nitrogen as carrier gas

-

p-Ethylbiphenyl sample

-

High-purity solvent for dilution (e.g., acetone or hexane)

-

Volumetric flasks and microsyringes

Methodology:

-

Sample Preparation: a. Accurately weigh approximately 10 mg of the p-Ethylbiphenyl sample. b. Dissolve the sample in 10 mL of acetone in a volumetric flask to create a ~1 mg/mL solution. Ensure the sample is fully dissolved.

-

GC Instrument Setup: a. Injector Temperature: 250 °C b. Detector (FID) Temperature: 280 °C c. Oven Program:

- Initial Temperature: 100 °C, hold for 2 minutes.

- Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

- Final Hold: Hold at 250 °C for 5 minutes. d. Carrier Gas Flow Rate: Set to ~1 mL/min (Helium). e. Injection Volume: 1 µL.

-

Analysis: a. Inject 1 µL of the prepared sample solution into the GC. b. Start the data acquisition. c. Allow the run to complete according to the oven program.

-